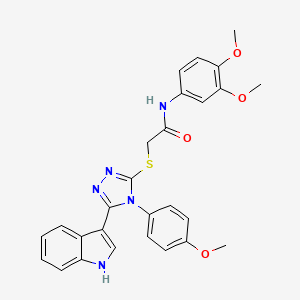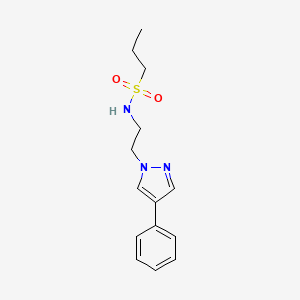
N-(2-chloro-4-fluorophenyl)-2-(4-methyl-2-morpholin-4-yl-6-oxopyrimidin-1(6H)-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-chloro-4-fluorophenyl)-2-(4-methyl-2-morpholin-4-yl-6-oxopyrimidin-1(6H)-yl)acetamide is a useful research compound. Its molecular formula is C17H18ClFN4O3 and its molecular weight is 380.8. The purity is usually 95%.
BenchChem offers high-quality N-(2-chloro-4-fluorophenyl)-2-(4-methyl-2-morpholin-4-yl-6-oxopyrimidin-1(6H)-yl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-chloro-4-fluorophenyl)-2-(4-methyl-2-morpholin-4-yl-6-oxopyrimidin-1(6H)-yl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Polymorphism and Crystallography Studies
Polymorphism, the ability of a substance to exist in more than one form or crystal structure, is crucial in pharmaceuticals because it can significantly affect a drug's bioavailability and stability. A study by Maccaroni et al. (2008) on Linezolid, a compound structurally similar to the one , focused on characterizing its polymorphic forms through single-crystal and powder diffraction methods, alongside NMR studies. This research is vital for understanding the physical properties and stability of pharmaceutical compounds (Maccaroni et al., 2008).
Radioligand Development for Receptor Studies
In neurology and pharmacology, developing specific radioligands for receptor studies enables the visualization and quantification of receptor sites, facilitating drug development and the study of receptor-related diseases. Koga et al. (2016) characterized a novel pyridopyrimidin-4-one derivative as a potential radioligand for the vasopressin V1B receptor, showcasing its utility in both in vitro and in vivo studies for quantifying receptor occupancy, an application that directly relates to the optimization of therapeutic agents (Koga et al., 2016).
Antimicrobial Activity Studies
The exploration of novel antimicrobial agents is a continuous necessity due to the evolving resistance of pathogens. Research by Majithiya and Bheshdadia (2022) on synthesized pyrimidine-triazole derivatives, with structural motifs related to the compound , investigated their antimicrobial efficacy. This work contributes to the identification and development of new antimicrobial compounds with potential applications in treating bacterial and fungal infections (Majithiya & Bheshdadia, 2022).
Antifungal Agent Development
The search for effective antifungal agents, particularly those with broad-spectrum activity, is critical in pharmaceutical research. A study on 2-(2-oxo-morpholin-3-yl)-acetamide derivatives by Bardiot et al. (2015) identified compounds with fungicidal activity against Candida and Aspergillus species. This research is instrumental in developing new antifungal therapies, addressing the need for more effective treatments against fungal infections (Bardiot et al., 2015).
Corrosion Inhibition
In the field of materials science, the investigation of corrosion inhibitors is vital for protecting metals against degradation. Nasser and Sathiq (2016) studied the corrosion inhibitory effects of N-[morpholin-4-yl(phenyl)methyl]acetamide on mild steel in a hydrochloric acid medium. This research highlights the potential industrial applications of such compounds in extending the lifespan of metal structures and components (Nasser & Sathiq, 2016).
Eigenschaften
IUPAC Name |
N-(2-chloro-4-fluorophenyl)-2-(4-methyl-2-morpholin-4-yl-6-oxopyrimidin-1-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClFN4O3/c1-11-8-16(25)23(17(20-11)22-4-6-26-7-5-22)10-15(24)21-14-3-2-12(19)9-13(14)18/h2-3,8-9H,4-7,10H2,1H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMEPHOCDQLLMKW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)N(C(=N1)N2CCOCC2)CC(=O)NC3=C(C=C(C=C3)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClFN4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-chloro-4-fluorophenyl)-2-[4-methyl-2-(morpholin-4-yl)-6-oxo-1,6-dihydropyrimidin-1-yl]acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-Chloro-4-[(4-methylpiperazin-1-yl)methyl]chromen-2-one](/img/structure/B2696979.png)
![Cyclopropyl[4-fluoro-3-(trifluoromethyl)phenyl]methanamine](/img/structure/B2696980.png)



![2-({[4-(Dimethylamino)phenyl]amino}methyl)-6-methoxyphenol](/img/structure/B2696987.png)


![3-[(4-Methoxyphenyl)methyl]-6-morpholin-4-yl-2-[(4-nitrophenyl)methylsulfanyl]quinazolin-4-one](/img/structure/B2696995.png)
![Methyl 2-[(4-hydroxyquinazolin-2-yl)sulfanyl]acetate](/img/structure/B2696996.png)
![(Z)-N-(4-fluoro-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-2-(4-isopropylphenyl)acetamide](/img/structure/B2696997.png)
![7-[4-[6-(Furan-2-yl)pyridazin-3-yl]piperazin-1-yl]-2,5-dimethylpyrazolo[1,5-a]pyrimidine](/img/structure/B2696999.png)
![(3,3-Difluorocyclobutyl)-[4-(5-ethylpyrimidin-2-yl)oxypiperidin-1-yl]methanone](/img/structure/B2697000.png)